molecular formula C8H9ClFN B12978913 (1S)-1-(4-Chloro-2-fluorophenyl)ethylamine

(1S)-1-(4-Chloro-2-fluorophenyl)ethylamine

Cat. No.: B12978913
M. Wt: 173.61 g/mol
InChI Key: SDXKAEMBENYOFO-YFKPBYRVSA-N
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Description

(1S)-1-(4-Chloro-2-fluorophenyl)ethylamine: is an organic compound characterized by the presence of a chiral center, a chloro group, and a fluoro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Chloro-2-fluorophenyl)ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-2-fluoroacetophenone.

    Reduction: The ketone group of the precursor is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reactors for the reduction step to ensure efficient conversion of the starting material.

    Continuous Flow Amination: Implementing continuous flow techniques for the amination step to enhance yield and reduce reaction time.

    Purification: Employing chromatographic techniques or crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Chloro-2-fluorophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like LiAlH4.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.

    Receptor Binding: Investigated for its binding affinity to various biological receptors.

Medicine

    Pharmaceutical Intermediates: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Drug Development: Explored for its potential therapeutic effects in drug development.

Industry

    Agrochemicals: Utilized in the synthesis of agrochemical products.

    Material Science: Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Chloro-2-fluorophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-Chlorophenyl)ethylamine: Lacks the fluoro group, which may affect its reactivity and binding properties.

    (1S)-1-(4-Fluorophenyl)ethylamine: Lacks the chloro group, leading to different chemical and biological properties.

    (1S)-1-(4-Bromo-2-fluorophenyl)ethylamine: Contains a bromo group instead of a chloro group, which can influence its reactivity and applications.

Uniqueness

The presence of both chloro and fluoro groups in (1S)-1-(4-Chloro-2-fluorophenyl)ethylamine imparts unique chemical properties, such as increased reactivity in substitution reactions and specific binding affinities in biological systems. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

(1S)-1-(4-chloro-2-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

SDXKAEMBENYOFO-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)F)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)N

Origin of Product

United States

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